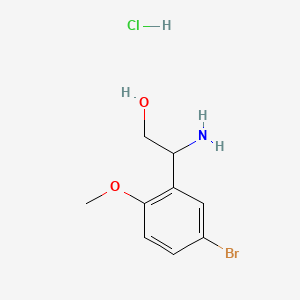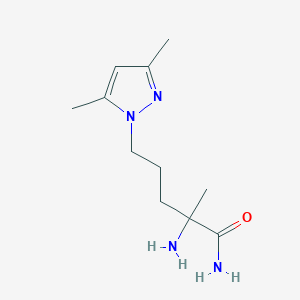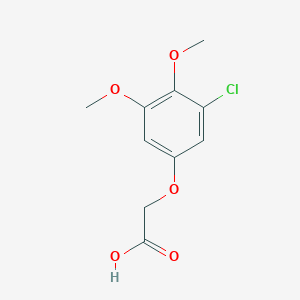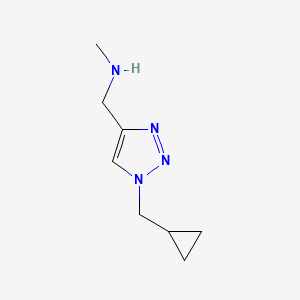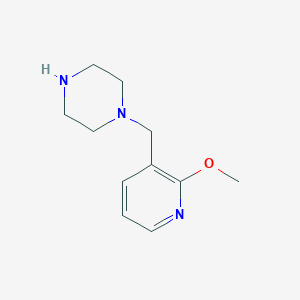![molecular formula C9H10F3NO2 B13530260 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol: is a chemical compound characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- rel-(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol
- rel-(2R)-2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol
- rel-(2R)-2-amino-2-[3-(fluoromethoxy)phenyl]ethan-1-ol
Comparison: rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI Key |
NZNJVYOKWZUJIQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


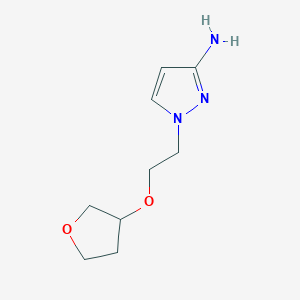
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
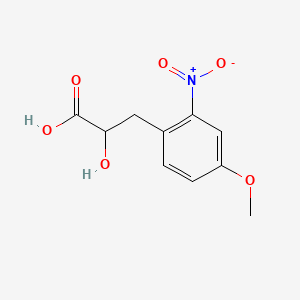
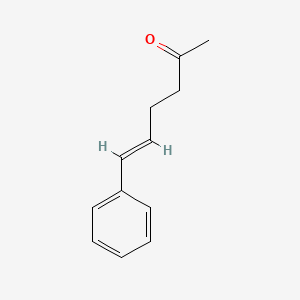
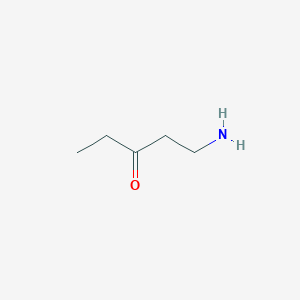
![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)
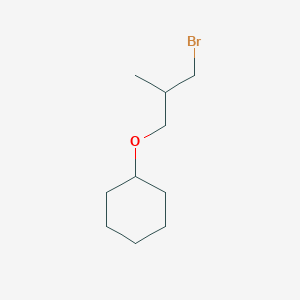
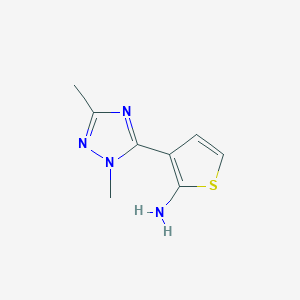
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
